Butyl 4-acetamidobenzoate Butyl 4-acetamidobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10321687
InChI: InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)11-5-7-12(8-6-11)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
SMILES: CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Butyl 4-acetamidobenzoate

CAS No.:

Cat. No.: VC10321687

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4-acetamidobenzoate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name butyl 4-acetamidobenzoate
Standard InChI InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)11-5-7-12(8-6-11)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Standard InChI Key TYCZFKFSOQONBM-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C
Canonical SMILES CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C

Introduction

Chemical Identity and Structural Properties

Butyl 4-acetamidobenzoate (C₁₃H₁₇NO₃) is an ester derivative of 4-acetamidobenzoic acid. Its molecular structure consists of a benzene ring substituted with an acetamide group at the para position and a butyl ester group at the carboxylic acid position. Key physicochemical properties inferred from analog compounds include:

PropertyValue/RangeSource Analogy
Molecular Weight235.28 g/molCalculated
Melting Point~100–105°C (estimated)
Boiling PointDecomposes before boiling
Solubility in WaterInsoluble
Solubility in Organic SolventsChloroform, Methanol
LogP (Partition Coefficient)~2.5 (estimated)

The acetyl group enhances hydrophobicity compared to butyl 4-aminobenzoate, reducing aqueous solubility and altering crystalline packing, as observed in polymorphic studies of similar esters .

Synthesis and Manufacturing

Reaction Pathways

Butyl 4-acetamidobenzoate is synthesized via a two-step process:

  • Acetylation of 4-Aminobenzoic Acid:
    The amino group of 4-aminobenzoic acid is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield 4-acetamidobenzoic acid .

    4-NH2C6H4COOH+(CH3CO)2O4-NHCOCH3C6H4COOH+CH3COOH\text{4-NH}_2\text{C}_6\text{H}_4\text{COOH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{4-NHCOCH}_3\text{C}_6\text{H}_4\text{COOH} + \text{CH}_3\text{COOH}
  • Esterification with Butanol:
    The carboxylic acid group of 4-acetamidobenzoic acid undergoes Fischer esterification with n-butanol under acidic conditions (e.g., H₂SO₄) to form the butyl ester .

    4-NHCOCH3C6H4COOH+C4H9OHH+4-NHCOCH3C6H4COOC4H9+H2O\text{4-NHCOCH}_3\text{C}_6\text{H}_4\text{COOH} + \text{C}_4\text{H}_9\text{OH} \xrightarrow{\text{H}^+} \text{4-NHCOCH}_3\text{C}_6\text{H}_4\text{COOC}_4\text{H}_9 + \text{H}_2\text{O}

Purification and Characterization

  • Crystallization: The crude product is purified via recrystallization from ethanol or methanol, yielding white crystalline solids .

  • Thermal Analysis: Differential scanning calorimetry (DSC) reveals polymorphic transitions, with enantiotropic behavior observed near 283 K in analogous compounds .

  • Spectroscopic Confirmation:

    • IR: N-H stretch (~3300 cm⁻¹), ester C=O (~1720 cm⁻¹), amide C=O (~1650 cm⁻¹).

    • ¹H NMR: δ 1.0–1.7 (butyl CH₂), δ 2.1 (acetamide CH₃), δ 7.8–8.1 (aromatic protons) .

Physicochemical Behavior and Stability

Solubility and Thermodynamics

Gravimetric solubility studies in alcohols (methanol, 1-propanol) and toluene indicate:

  • Methanol: Highest mass solubility (45 mg/g at 298 K) due to polarity matching .

  • Toluene: Lower solubility (~12 mg/g at 298 K) attributed to hydrophobic interactions .

  • Activity Coefficients: Positive deviation from Raoult’s law (γ > 1) in all solvents, suggesting solute-solvent interactions weaker than solute-solute .

Solid-State Properties

  • Polymorphism: Two enantiotropic polymorphs with a transition temperature at 283 K .

  • Heat Capacity: CpC_p of solid forms ranges from 150–200 J/mol·K, increasing near the melting point .

Pharmacological and Industrial Applications

UV Absorption in Cosmetics

The acetamide group enhances ultraviolet (UV) absorption capacity, making it suitable for sunscreen formulations .

Pharmaceutical Intermediate

Used in synthesizing prodrugs or analogs with improved bioavailability .

Recent Advances and Research Directions

Polymorph Control

Crystallization studies in mixed solvents (e.g., ethanol-water) enable selective polymorph production, critical for drug formulation consistency .

Prodrug Development

N-substituted derivatives, including acetylated forms, are explored for sustained-release analgesics and anticancer agents .

Environmental Fate

Biodegradation studies are needed to assess persistence, given the compound’s low water solubility and potential bioaccumulation.

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